molecular formula C23H25FN2O3S B3409603 1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892784-15-5

1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B3409603
CAS RN: 892784-15-5
M. Wt: 428.5 g/mol
InChI Key: LXQCXHICUPAMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of quinolones, which are known for their antibacterial and antifungal properties. However, 1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to have unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the replication of cancer cells and viruses. It may also induce apoptosis, which is a process that leads to the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to have significant biochemical and physiological effects. It has been found to induce DNA damage and inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. Additionally, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, it is stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to both cancer cells and normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. One potential direction is the development of new drugs for the treatment of cancer and viral infections. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on normal cells. Finally, researchers could explore the use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.

Scientific Research Applications

1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to have potential applications in medical research. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. It has been shown to have antitumor activity and can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-7-8-16(2)12-17)23(27)18-13-19(24)21(14-20(18)25)26-10-5-4-6-11-26/h7-9,12-15H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQCXHICUPAMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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